3-Methyl-6-hepten-1-yn-3-ol
Overview
Description
3-Methyl-6-hepten-1-yn-3-ol is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.1803 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis and Chemical Transformations
- The compound is used in the catalytic condensation with ammonia, leading to the formation of various pyridine bases, such as 6-ethyl-2-picoline and 2,3,6-trimethylpyridine. This demonstrates its utility in synthesizing nitrogen-containing heterocycles (Vereshchagin & Kotlyarevskii, 1960).
- In atmospheric chemistry, it is an important reaction product of biogenic emissions, undergoing photolysis and gas-phase reactions with radicals like OH, NO3, and O3, indicating its significance in environmental and atmospheric studies (Smith, Rigler, Kwok, & Atkinson, 1996).
Biological and Ecological Interactions
- It serves as a metabolite in the biotransformation processes of certain compounds by organisms like Botrytis cinerea, revealing its role in biological transformations (Schwab et al., 1991).
- In entomology, a variant of this compound, 6-methyl-5-hepten-2-one, is identified as a significant component in the mandibular gland secretions of certain Formica species, functioning as an alarm pheromone, thus highlighting its role in chemical communication among insects (Duffield, Brand, & Blum, 1977).
Properties
IUPAC Name |
3-methylhept-6-en-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJVUJJZSINIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51193-99-8 | |
Record name | 3-Methyl-6-hepten-1-yn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051193998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51193-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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